(±)-trans-Abscisic acid
Overview
Description
(±)-trans-Abscisic acid is a naturally occurring plant hormone that plays a crucial role in various physiological processes, including seed dormancy, germination, and response to environmental stress. It is a sesquiterpenoid, which means it is derived from three isoprene units. This compound is essential for plants to adapt to changing environmental conditions, such as drought and high salinity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (±)-trans-Abscisic acid can be achieved through several methods. One common approach involves the use of the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form an alkene. This method allows for the precise control of the stereochemistry of the resulting product. Another method involves the use of the Horner-Wadsworth-Emmons reaction, which is similar to the Wittig reaction but uses phosphonate esters instead of phosphonium ylides.
Industrial Production Methods: Industrial production of this compound typically involves the extraction from plant sources, such as leaves and fruits. The extraction process includes solvent extraction, followed by purification using chromatography techniques. Advances in biotechnology have also enabled the production of this compound through microbial fermentation, where genetically engineered microorganisms produce the compound in large quantities.
Chemical Reactions Analysis
Types of Reactions: (±)-trans-Abscisic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Oxidation reactions often involve the conversion of the hydroxyl group to a carbonyl group, while reduction reactions typically involve the addition of hydrogen to the double bonds in the molecule.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are usually carried out under mild conditions to prevent the degradation of the compound.
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions can produce abscisic aldehyde, while reduction reactions can yield dihydroabscisic acid.
Scientific Research Applications
(±)-trans-Abscisic acid has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study the mechanisms of various chemical reactions. In biology, it is used to investigate the role of plant hormones in growth and development. In medicine, this compound has been studied for its potential anti-inflammatory and anti-cancer properties. In industry, it is used in agriculture to enhance crop yield and improve stress tolerance in plants.
Mechanism of Action
The mechanism of action of (±)-trans-Abscisic acid involves its interaction with specific receptors in plant cells. These receptors, known as PYR/PYL/RCAR receptors, bind to this compound and initiate a signaling cascade that leads to the activation of various stress-responsive genes. This signaling pathway helps plants to cope with adverse environmental conditions by regulating processes such as stomatal closure, seed dormancy, and root growth.
Comparison with Similar Compounds
(±)-trans-Abscisic acid is unique among plant hormones due to its specific role in stress response. Similar compounds include gibberellins, auxins, and cytokinins, which also regulate plant growth and development but have different functions. Gibberellins promote stem elongation and seed germination, auxins regulate cell elongation and differentiation, and cytokinins promote cell division and delay senescence. The uniqueness of this compound lies in its ability to mediate plant responses to environmental stress, making it a critical component of plant adaptation mechanisms.
Properties
IUPAC Name |
5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O4/c1-10(7-13(17)18)5-6-15(19)11(2)8-12(16)9-14(15,3)4/h5-8,19H,9H2,1-4H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLIDBLDQVAYHNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)CC(C1(C=CC(=CC(=O)O)C)O)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90860135 | |
Record name | 5-(1-Hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90860135 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
7773-56-0, 21293-29-8 | |
Record name | 5-(1-Hydroxy-2,6,6-trimethyl-4-oxo-2-cyclohexen-1-yl)-3-methyl-2,4-pentadienoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=7773-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | [S-(Z,E)]-5-(1-hydroxy-2,6,6-trimethyl-4-oxocyclohex-2-en-1-yl)-3-methylpenta-2,4-dienoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.275 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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